![molecular formula C22H20N4O B2482283 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide CAS No. 862810-20-6](/img/structure/B2482283.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide
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Overview
Description
Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received a great deal of attention due to their role as active pharmacophores of historical significance . The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds .
Synthesis Analysis
A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The IR spectrum of a similar compound showed peaks at 3303 (N–H), 1677 (C=O), 1589 (C=N), 1284 (C–F) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-[2-Methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide, were reported as follows: Yield 72%, white powder, mp 181–185°C .Scientific Research Applications
Cyclooxygenase-2 Inhibitors
This compound has been synthesized and evaluated as a selective Cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain, making this compound potentially useful in the development of new anti-inflammatory drugs .
Anti-nociceptive Activity
The compound has shown dose-dependent anti-nociceptive activity in in vivo studies . This suggests potential applications in pain management .
Cytotoxicity Effects
The compound has been tested for its cytotoxicity effects on MCF-7 breast cancer cells . All synthesized compounds showed considerable inhibitory results, indicating potential applications in cancer treatment .
Synthesis of Heterocyclic Motifs
The compound falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines, which are important heterocyclic motifs . These motifs are found in various enzymes, proteins, and DNA, and have potential applications in the synthesis of drugs and other organic materials .
Antiviral Activity
Derivatives of the compound have been synthesized and tested for their ability to suppress viral replication in vitro of a large panel of DNA and RNA viruses . This suggests potential applications in antiviral drug development .
Organoelectronic Materials
Derivatives of the compound have potential to be used as organoelectronic materials . This opens up possibilities for applications in the field of electronics .
Fluorescent Materials
The compound and its derivatives have potential to be used as fluorescent materials . This suggests potential applications in the development of dyes, sensors, and imaging agents .
Metal-free Catalysis
The compound has been involved in metal-free catalyzed intermolecular tandem Michael addition/cyclization . This suggests potential applications in green chemistry and sustainable industrial processes .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the biosynthesis of prostaglandins, which are mediators that interfere in the inflammatory process .
Mode of Action
The compound acts as a COX-2 inhibitor . It has a methylsulfonyl group that is adequately placed into the COX-2 active site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, particularly PGE2 . PGE2 is known to increase pain and tissue blood flow during inflammation .
Pharmacokinetics
The compound’s effectiveness in both in vitro and in vivo assays suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in a decrease in inflammation . In vitro, the compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo, the compound demonstrated dose-dependent anti-nociceptive activity, indicating its effectiveness in reducing pain .
Action Environment
The compound’s effectiveness in both in vitro and in vivo assays suggests that it is likely stable and effective under physiological conditions .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-9-15(2)11-18(10-14)21(27)24-19-12-17(6-5-16(19)3)20-13-26-8-4-7-23-22(26)25-20/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFZMKDKVKABCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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